Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate
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Overview
Description
Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate is a chemical compound with the molecular formula C9H17NO2S. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate typically involves the reaction of thiazolidine derivatives with methylating agents. One common method is the reaction of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazolidine derivatives.
Biology: The compound exhibits potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and coordinate with metal ions, influencing its interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid: The parent compound from which the methyl ester is derived.
Thiazolidine-4-carboxylic acid: A simpler thiazolidine derivative with similar structural features.
Methyl thiazolidine-4-carboxylate: Another methyl ester derivative with a different substitution pattern
Uniqueness
Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its enhanced stability and reactivity make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-8(2)6(7(11)12-5)10-9(3,4)13-8/h6,10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPXZBPRPONMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)(C)C)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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